molecular formula C12H15NO3 B8708961 Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate

Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate

Cat. No. B8708961
M. Wt: 221.25 g/mol
InChI Key: REEGXHWLUQSQBH-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

Prepared according to Procedure A using diethyl 2-methylmalonate (24.485 g, 141 mmol), aniline (9.00 mL, 99 mmol) and pyridine (16 mL) to afford product as a colorless oil after purification by chromatography on silica gel, eluting with EtOAc gradient in hexane. 1H NMR (400 MHz, chloroform-d) δ ppm 8.66 (1H, br. s.), 7.55 (2H, d, J=7.8 Hz), 7.33 (2H, t, J=8.0 Hz), 7.13 (1H, t, J=7.4 Hz), 4.20-4.33 (2H, m), 3.46 (1H, q, J=7.2 Hz), 1.56 (3H, d, J=7.4 Hz), 1.26-1.39 (3H, m).
Quantity
24.485 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5]CC)=O.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>N1C=CC=CC=1>[CH3:1][CH:2]([C:3](=[O:5])[NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
24.485 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
to afford product as a colorless oil
CUSTOM
Type
CUSTOM
Details
after purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc gradient in hexane

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OCC)C(NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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